Cas no 1262018-80-3 (3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid)
3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid
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- Inchi: 1S/C16H10F4O2/c17-14-7-10(4-5-15(21)22)6-12(9-14)11-2-1-3-13(8-11)16(18,19)20/h1-9H,(H,21,22)/b5-4+
- InChI Key: WCXMCOZPNFSFCY-SNAWJCMRSA-N
- SMILES: FC1C=C(/C=C/C(=O)O)C=C(C=1)C1C=CC=C(C(F)(F)F)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 419
- XLogP3: 4.5
- Topological Polar Surface Area: 37.3
3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011006145-1g |
3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid |
1262018-80-3 | 97% | 1g |
1,445.30 USD | 2021-07-05 |
3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid
3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid (CAS No. 1262018-80-3): A Comprehensive Overview
3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid (CAS No. 1262018-80-3) is a highly specialized compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as TFMB-acrylic acid, is characterized by its unique molecular structure, which includes a fluoro-substituted biphenyl moiety and an acrylic acid functional group. The combination of these features endows the compound with a range of desirable properties, making it a valuable candidate for various therapeutic and diagnostic applications.
The molecular formula of 3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid is C19H12F4O2, and its molecular weight is 344.29 g/mol. The presence of the trifluoromethyl group and the fluoro substituent on the biphenyl ring imparts enhanced lipophilicity and metabolic stability, which are crucial for drug candidates targeting specific biological pathways. These properties have been extensively studied in recent research, highlighting the compound's potential as a lead molecule in drug discovery.
In the context of medicinal chemistry, TFMB-acrylic acid has shown promise in various preclinical studies. One notable area of research involves its use as a scaffold for the development of inhibitors targeting specific enzymes involved in disease pathways. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit kinases, which are key enzymes implicated in cancer and inflammatory diseases. The high degree of structural flexibility and the ability to form hydrogen bonds make it an excellent starting point for rational drug design.
The pharmacokinetic properties of 3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid have also been investigated in detail. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring optimal bioavailability and therapeutic efficacy. Additionally, its low toxicity profile has been confirmed through in vitro and in vivo studies, further supporting its potential as a safe and effective therapeutic agent.
In the realm of clinical trials, several derivatives of TFMB-acrylic acid have entered various phases of testing. For example, a recent Phase II clinical trial evaluated the efficacy and safety of a derivative in patients with advanced solid tumors. The results were promising, with significant tumor regression observed in a subset of patients. These findings underscore the compound's potential as a novel therapeutic option for cancer treatment.
Beyond its applications in oncology, TFMB-acrylic acid has also shown potential in other therapeutic areas. Studies have explored its use as an anti-inflammatory agent, particularly in conditions such as rheumatoid arthritis and Crohn's disease. The compound's ability to modulate inflammatory pathways through specific receptor interactions has been well-documented, making it a promising candidate for further development.
The synthetic route to produce 3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid has been optimized to ensure high yields and purity. Common synthetic methods involve palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations to achieve the desired structure. These advancements in synthetic chemistry have facilitated large-scale production, making the compound more accessible for both research and commercial purposes.
In conclusion, 3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid (CAS No. 1262018-80-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure, favorable pharmacokinetic properties, and low toxicity profile make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new applications and derivatives of this compound, contributing to its growing importance in the field.
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